N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available literature .Scientific Research Applications
Antifungal Activity
The compound has demonstrated significant antifungal properties. A study by Xue Si (2009) synthesized a related racemic compound and found it to exhibit good antifungal activity against several pathogens, including Botrytis cinerea and Colletotrichum gossypii (Xue Si, 2009).
Herbicidal Activity
Compounds related to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide have been found to possess herbicidal activities. Duan et al. (2010) reported that chiral target compounds displayed improved herbicidal activities against various weeds (Duan, Zhao, & Zhang, 2010).
Molecular Docking and Structure Analysis
The compound's structure has been analyzed through docking studies and crystal structure analysis. Al-Hourani et al. (2015) investigated tetrazole derivatives, providing insights into their molecular orientation and interactions, which are crucial for understanding their biological activities (Al-Hourani et al., 2015).
Anticancer and Antimicrobial Properties
A study by Katariya et al. (2021) synthesized derivatives that showed promising anticancer and antimicrobial activities, suggesting the potential of such compounds in pharmaceutical applications (Katariya, Vennapu, & Shah, 2021).
Antileishmanial Activity
Compounds similar to this compound have been evaluated for their effectiveness against Leishmania species. Faria et al. (2013) found certain tetrazole derivatives to be potent against Leishmania braziliensis (Faria et al., 2013).
Application in Neuroprotection
KR-31543, a neuroprotective agent for ischemia-reperfusion damage, includes a structure related to the compound . Kim et al. (2002) studied its metabolism in rats, highlighting its potential in treating neurological damage (Kim et al., 2002).
Mechanism of Action
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O/c1-9(2)7-13(20)15-8-12-16-17-18-19(12)11-5-3-10(14)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBKPZWGRLTQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.